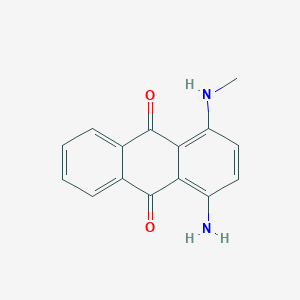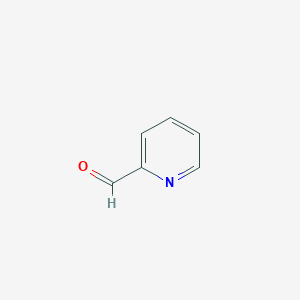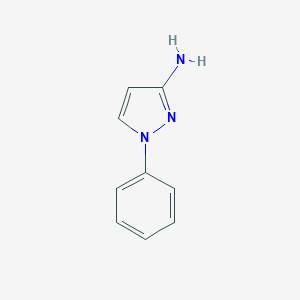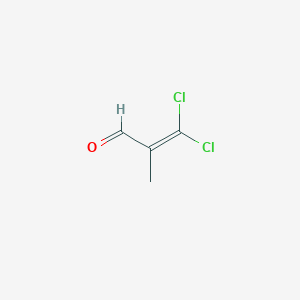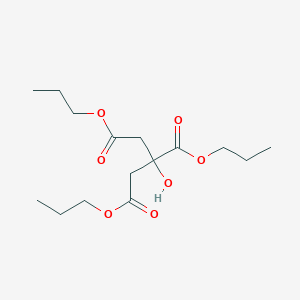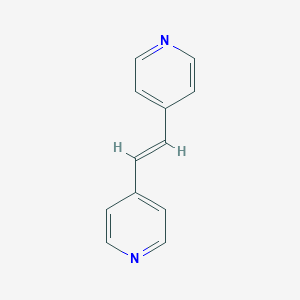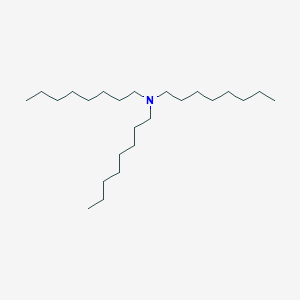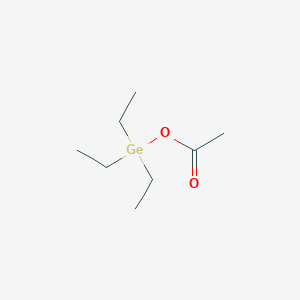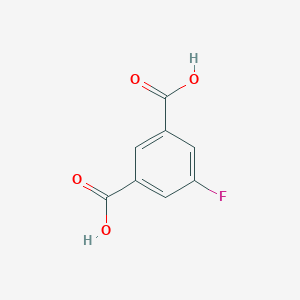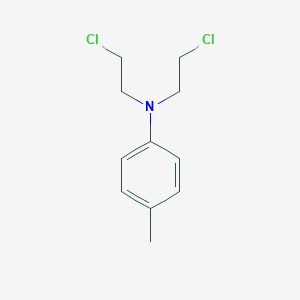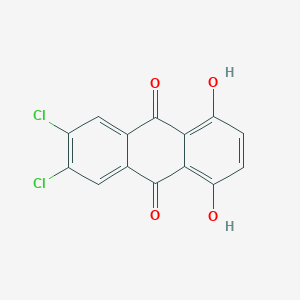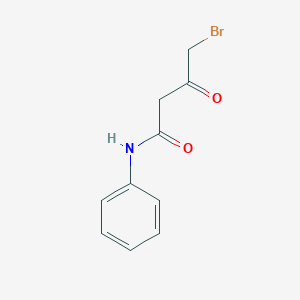![molecular formula C17H26O2 B072163 [2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate CAS No. 1323-00-8](/img/structure/B72163.png)
[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Santalyl acetate belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Santalyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, santalyl acetate is primarily located in the membrane (predicted from logP) and cytoplasm. Santalyl acetate has a bitter, cashew, and floral taste.
Applications De Recherche Scientifique
1. Catalysis in Polymerization
The compound's derivatives are significant in metal-catalyzed addition polymerization of functionalized norbornenes. For instance, the insertion of norbornene derivatives into certain palladium complexes has been found to proceed at comparable rates for various derivatives, including those related to the compound (Kang & Sen, 2004).
2. Microwave-assisted Synthesis
The compound's structural analogs have been synthesized using microwave-assisted conditions, demonstrating its relevance in advanced synthetic chemistry techniques (Onogi, Higashibayashi, & Sakurai, 2012).
3. Application in Total Synthesis
Derivatives of the compound have been used in the synthesis of complex structures like sesquicarene and sirenin, illustrating its utility in constructing intricate molecular architectures (Uyehara, Yamada, Ogata, & Kato, 1985).
4. Homogeneous Hydrogenation
The compound's derivatives are utilized in directed homogeneous hydrogenation, showcasing their potential in selective synthesis processes (Brown, Evans, & James, 2003).
5. Structural and Molecular Studies
Research involving analogs of the compound includes studies on crystal and molecular structure, which are crucial for understanding molecular interactions and properties (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Propriétés
Numéro CAS |
1323-00-8 |
|---|---|
Nom du produit |
[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate |
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
524.8 g/mol |
Nom IUPAC |
[(Z)-5-[(1S,3R)-2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl]-2-methylpent-2-enyl] acetate;[(Z)-2-methyl-5-[(1S,2R,4R)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-enyl] acetate |
InChI |
InChI=1S/2C17H26O2/c1-11(10-19-12(2)18)6-5-7-16(3)13-8-14-15(9-13)17(14,16)4;1-12(11-19-14(3)18)6-5-9-17(4)13(2)15-7-8-16(17)10-15/h6,13-15H,5,7-10H2,1-4H3;6,15-16H,2,5,7-11H2,1,3-4H3/b11-6-;12-6-/t13?,14-,15?,16+,17?;15-,16+,17+/m01/s1 |
Clé InChI |
ZUPBLUYKASBIGF-BNWWZQFZSA-N |
SMILES isomérique |
C/C(=C/CC[C@@]1([C@H]2CC[C@H](C2)C1=C)C)/COC(=O)C.C/C(=C/CC[C@@]1(C2C[C@@H]3C1(C3C2)C)C)/COC(=O)C |
SMILES |
CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C.CC(=CCCC1(C2CC3C1(C3C2)C)C)COC(=O)C |
SMILES canonique |
CC(=CCCC1(C2CCC(C2)C1=C)C)COC(=O)C.CC(=CCCC1(C2CC3C1(C3C2)C)C)COC(=O)C |
Densité |
0.980-0.986 |
Autres numéros CAS |
1323-00-8 |
Description physique |
Almost colourless or very pale straw-coloured, slightly viscous liquid; Delicately woody, faintly sandalwood-like, musky-sweet odour of excellent tenacity |
Solubilité |
Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



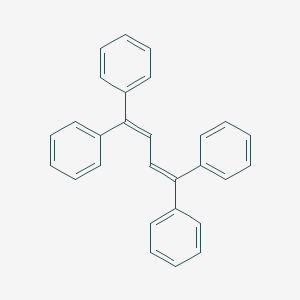
![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
